molecular formula C8H6IN3O2 B8230256 methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1638769-01-3

methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B8230256
CAS No.: 1638769-01-3
M. Wt: 303.06 g/mol
InChI Key: YFZOQFUIWQYDPJ-UHFFFAOYSA-N
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Description

Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of iodine and ester functional groups in this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the iodination of a pyrazolopyridine precursor. One common method starts with the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine, which is iodized using N-iodosuccinimide (NIS) to obtain the intermediate 3-iodo-1H-pyrazolo[3,4-b]pyridine. This intermediate is then esterified with methyl chloroformate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl or alkyne-linked products .

Mechanism of Action

The mechanism of action of methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate depends on its specific application. In medicinal chemistry, derivatives of this compound may act as kinase inhibitors by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The molecular targets and pathways involved can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: A parent compound without the iodine and ester functional groups.

    3-Amino-1H-pyrazolo[3,4-b]pyridine: A derivative with an amino group instead of iodine.

    Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: A similar compound with a bromine atom instead of iodine.

Uniqueness

Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to the presence of the iodine atom, which makes it a versatile intermediate for further functionalization. The iodine atom can be easily replaced by various nucleophiles, allowing for the synthesis of a wide range of derivatives. Additionally, the ester functional group provides a handle for further chemical modifications .

Properties

IUPAC Name

methyl 3-iodo-2H-pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3O2/c1-14-8(13)4-2-3-10-7-5(4)6(9)11-12-7/h2-3H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZOQFUIWQYDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=NC2=NNC(=C12)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401162043
Record name 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid, 3-iodo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401162043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638769-01-3
Record name 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid, 3-iodo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638769-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid, 3-iodo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401162043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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